1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential as a pharmaceutical agent. This compound features a piperidine ring with a sulfonyl group and a methyl substitution, which may contribute to its biological activity.
The compound has been referenced in various studies focused on developing inhibitors for specific protein kinases, such as anaplastic lymphoma kinase. These studies highlight the synthesis and evaluation of compounds containing similar structural motifs, indicating its relevance in drug discovery and development .
1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine can be classified as:
The synthesis of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine typically involves several key steps:
The reactions are generally carried out under controlled conditions, often requiring specific solvents and temperatures to optimize yield and purity. For example, palladium-catalyzed cross-coupling reactions may be employed to introduce additional functional groups if necessary .
1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine can participate in various chemical reactions:
In synthetic applications, this compound can be used as a building block for more complex molecules or as an intermediate in the synthesis of pharmaceutical agents targeting specific biological pathways .
The mechanism of action for 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine is primarily linked to its role as an inhibitor of protein kinases. By binding to the active site of these enzymes, it may disrupt their function, leading to altered signaling pathways associated with cell growth and proliferation.
Studies have shown that compounds with similar structures exhibit significant inhibitory activity against anaplastic lymphoma kinase, suggesting that 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine may share similar properties .
Relevant data from studies indicate that modifications to the piperidine ring or sulfonamide group can significantly affect the compound's solubility and biological activity .
1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine has potential applications in:
Piperidine derivatives constitute foundational structural elements in over 70 commercially approved drugs, reflecting unparalleled versatility in drug discovery [10]. The N-methylpiperidin-4-amine moiety—specifically embedded within 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine—delivers three critical advantages in kinase inhibitor contexts:
Stereochemical Versatility: The chair-to-chair inversion of substituted piperidines generates distinct pseudoequatorial and pseudoaxial conformers. This flexibility enables optimal three-dimensional positioning of the isopropylsulfonyl pharmacophore within kinase ATP-binding pockets, a feature empirically demonstrated in drugs like lorlatinib (3rd generation ALK inhibitor) [5] [10].
Physicochemical Optimization: Introduction of the N-methyl group significantly modulates lipophilicity (log P) and basicity (pKₐ ≈ 9.92 predicted [9]). These parameters critically influence cellular membrane permeability and unbound drug fractions, thereby impacting intracellular kinase target engagement. The scaffold’s protonation state adapts to varying pH microenvironments within tumors and intracellular compartments.
Synthetic Accessibility: N-methylpiperidin-4-amine (CAS 41838-46-4) is commercially accessible at scales from grams to kilograms, with documented pricing ($45–$175/25g) enabling rapid analog synthesis [9]. This precursor undergoes selective sulfonylation at the piperidine nitrogen, facilitating efficient derivatization—a key advantage highlighted in piperidine-based drug discovery platforms [10].
Table 2: Comparative Analysis of Piperidine Scaffolds in Kinase Inhibitor Development
Scaffold Type | Synthetic Accessibility | Conformational Flexibility | Representative Kinase Targets |
---|---|---|---|
N-methylpiperidin-4-amine | High (multi-gram synthesis) | Moderate (chair inversion) | ALK, CDK, PI3K |
Planar heterocycles | Variable | Low (rigid) | EGFR, VEGFR |
Acyclic tertiary amines | High | High (rotatable bonds) | BTK, JAK |
The isopropylsulfonyl (–SO₂–CH(CH₃)₂) group in 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine serves as a multifunctional pharmacophore essential for molecular recognition and binding:
Hydrogen-Bond Acceptor Capacity: The sulfonyl oxygen atoms act as strong hydrogen-bond acceptors (σ– = 0.59 on the Hammett scale), facilitating critical interactions with kinase hinge region residues like Met1199 in ALK or gatekeeper residues in resistant mutants [1] [3]. Quantum mechanical calculations reveal substantial electrostatic potential differences (ΔESP > 15 kcal/mol) between sulfonyl and non-sulfonyl analogs, explaining enhanced binding affinities.
Steric Optimization for Selectivity: The branched isopropyl configuration generates optimal steric bulk (~74 ų van der Waals volume) to occupy hydrophobic kinase subpockets without inducing off-target binding (e.g., against IGF-1R or InsR). This contrasts favorably with smaller methylsulfonyl variants (e.g., 1-Methanesulfonyl-3-methylpiperidin-4-amine, CID 67385582 [3]) which demonstrate reduced selectivity.
Metabolic Stabilization: Sulfonyl groups resist oxidative CYP450 metabolism more effectively than ester or amide functionalities, potentially extending plasma half-life. Comparative studies show sulfonylated piperidines exhibit >30% reduction in CYP3A4-mediated clearance versus non-sulfonylated counterparts, a key pharmacokinetic advantage [1].
Crystallographic analyses of related sulfonamide-kinase complexes reveal the sulfonyl oxygen typically forms bidentate hydrogen bonds with backbone NH groups in the hinge region (distance: 2.8–3.2 Å), while the isopropyl group induces hydrophobic enclosure with aliphatic residues (Val, Leu, Ala).
Anaplastic lymphoma kinase (ALK) rearrangements—particularly EML4-ALK fusions—drive approximately 3–7% of advanced non-small cell lung cancers (NSCLC), constituting a validated therapeutic target [2] [8]. The structural evolution of ALK inhibitors provides context for derivatives like 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine:
Lorlatinib: Designed to overcome G1202R solvent-front mutations [6]
Resistance Mechanisms and Scaffold Optimization: Approximately 56% of acquired resistance involves ALK kinase domain mutations (L1196M gatekeeper, G1269A, etc.), while 44% involves bypass signaling activation [2] [8]. Piperidine-sulfonamide scaffolds—structurally aligned with 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine—demonstrate enhanced potency against these mutations due to:
Table 3: Evolution of ALK Inhibitors and Structural Relevance to Sulfonylated Piperidines
Generation | Representative Drug | Median PFS (Months) | Key Limitations | Scaffold Features in 1-(Isopropylsulfonyl) Derivative |
---|---|---|---|---|
1st | Crizotinib | 10.9 | Poor CNS penetration; L1196M resistance | Higher log P enhances CNS distribution |
2nd | Alectinib | 34.8 | G1202R resistance | Sulfonyl group engages G1202R mutant |
3rd | Lorlatinib | Not reached | Compound-specific toxicity | Piperidine flexibility avoids metabolic hotspots |
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: